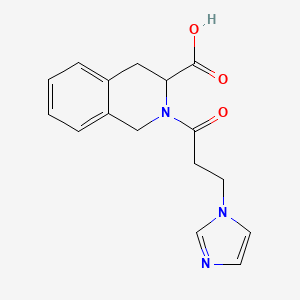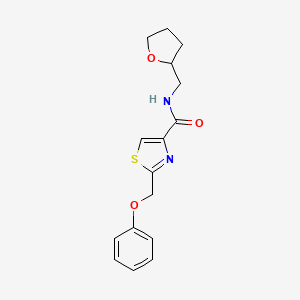
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide, also known as BDF 8634, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to possess various biological activities.
Mécanisme D'action
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 exerts its biological effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the proper folding and stabilization of various proteins, including those involved in cancer cell growth and survival. Inhibition of Hsp90 by this compound 8634 leads to the degradation of these proteins, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound 8634 has been shown to possess both biochemical and physiological effects. Biochemically, it inhibits the activity of Hsp90, leading to the degradation of various proteins involved in cancer cell growth and survival. Physiologically, it has been shown to inhibit tumor growth and angiogenesis, as well as possess anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 in lab experiments is its specificity for Hsp90 inhibition, which makes it a useful tool for studying the role of Hsp90 in various disease conditions. However, one limitation is that it may not be suitable for use in certain experimental systems due to its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634. One potential area of investigation is its potential as an anti-cancer agent in combination with other drugs. Another area of interest is the development of more potent analogs of this compound 8634 with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound 8634 exerts its biological effects.
Méthodes De Synthèse
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 can be synthesized through a multistep process involving the reaction of 2-bromo-4,6-difluoroaniline with tert-butylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to further reactions to yield the final product.
Applications De Recherche Scientifique
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 has been extensively studied for its potential as a therapeutic agent in various disease conditions. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. The compound has also been investigated for its potential as an anti-cancer agent, with promising results in preclinical studies.
Propriétés
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrF2NO/c1-17(2,3)11-6-4-10(5-7-11)16(22)21-15-13(18)8-12(19)9-14(15)20/h4-9H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNXQSVHDJGVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea](/img/structure/B7469649.png)

![[2-(1H-indol-3-yl)-2-oxoethyl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B7469666.png)
![[2-[(3-cyano-4,5-diphenylfuran-2-yl)amino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7469668.png)

![2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid](/img/structure/B7469679.png)

![N-(4-bromo-2-fluorophenyl)-2-[4-fluoro-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetamide](/img/structure/B7469693.png)
![4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline](/img/structure/B7469700.png)
![1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B7469705.png)

![[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7469731.png)
![10-(Pyrrolidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7469735.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)
